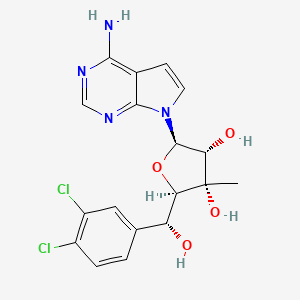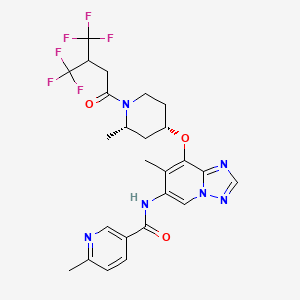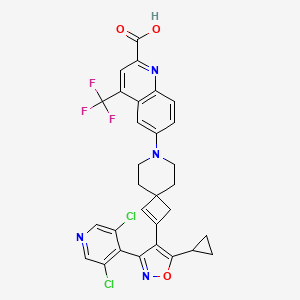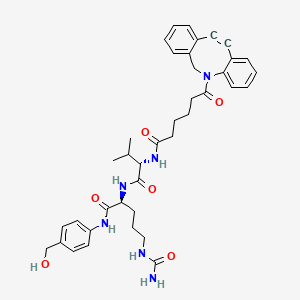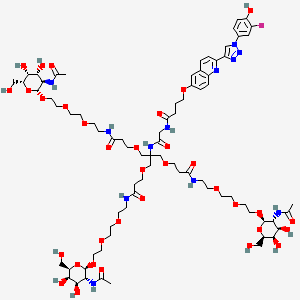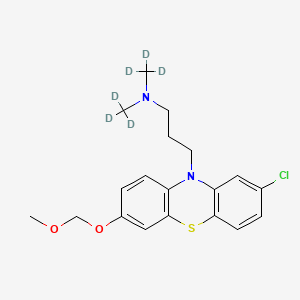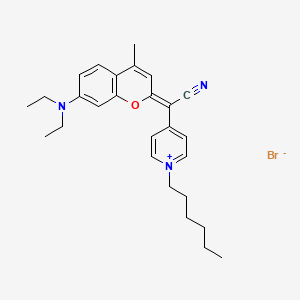
Anticancer agent 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 17 is a promising compound in the field of oncology, known for its potential to inhibit the growth of cancer cells. This compound has garnered significant attention due to its unique chemical structure and potent anticancer properties. It is part of a broader class of compounds that are being explored for their ability to target and destroy cancer cells while minimizing damage to healthy tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of quinoxaline derivatives, which are known for their anticancer properties . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Anticancer agent 17 may involve continuous flow synthesis techniques . This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and efficiency.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its ability to target and kill cancer cells. These derivatives are then tested for their efficacy in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Anticancer agent 17 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies . In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression and to identify potential therapeutic targets . In medicine, it is being explored as a potential treatment for various types of cancer, including lung, breast, and colorectal cancers . In industry, it is used in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 17 involves its ability to interfere with the cellular processes that are essential for cancer cell survival and proliferation. It targets specific molecular pathways, such as the inhibition of topoisomerases, which are enzymes involved in DNA replication . By inhibiting these enzymes, the compound prevents cancer cells from dividing and growing, ultimately leading to their death. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Anticancer agent 17 is unique in its structure and mechanism of action compared to other similar compounds. For instance, it has been compared to quinoxaline derivatives, which also exhibit anticancer properties . this compound has shown greater selectivity and potency in targeting cancer cells while sparing healthy tissues. Other similar compounds include amygdalin, a naturally occurring substance with anticancer effects , and various piperazine derivatives, which have been studied for their anticancer activity . The uniqueness of this compound lies in its ability to evade multidrug resistance mechanisms and its potential for use in combination therapies .
Propiedades
Fórmula molecular |
C27H34BrN3O |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
(2E)-2-[7-(diethylamino)-4-methylchromen-2-ylidene]-2-(1-hexylpyridin-1-ium-4-yl)acetonitrile;bromide |
InChI |
InChI=1S/C27H34N3O.BrH/c1-5-8-9-10-15-29-16-13-22(14-17-29)25(20-28)26-18-21(4)24-12-11-23(19-27(24)31-26)30(6-2)7-3;/h11-14,16-19H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UWCHVCHQQRHGGV-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCC[N+]1=CC=C(C=C1)/C(=C\2/C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)/C#N.[Br-] |
SMILES canónico |
CCCCCC[N+]1=CC=C(C=C1)C(=C2C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


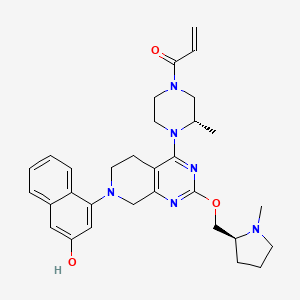
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
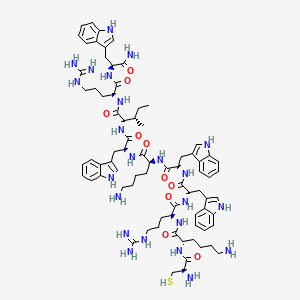
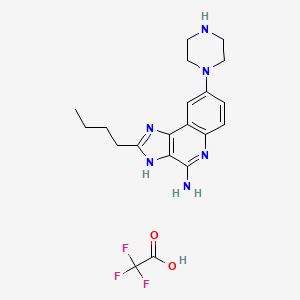
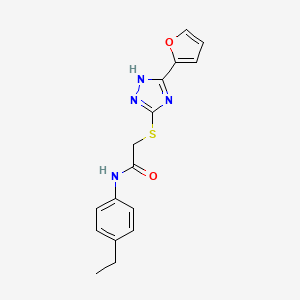
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)


